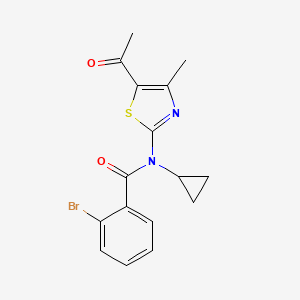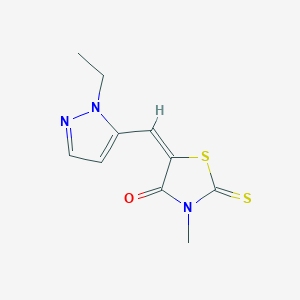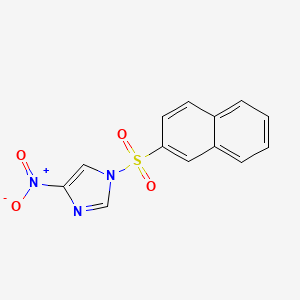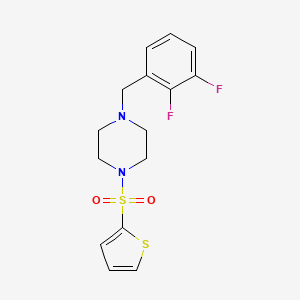
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide is a synthetic organic compound that features a thiazole ring, a brominated benzamide moiety, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as 2-aminothiazole.
Acetylation and Methylation: The thiazole ring is then acetylated and methylated to introduce the acetyl and methyl groups at the 5 and 4 positions, respectively.
Bromination of Benzamide: The benzamide moiety is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Coupling Reaction: The brominated benzamide is then coupled with the thiazole derivative under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Introduction of the Cyclopropyl Group: Finally, the cyclopropyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions, affecting the thiazole ring or the benzamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Coupling Reactions: EDCI and triethylamine in solvents like dichloromethane or dimethylformamide (DMF).
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones if the thiazole ring is targeted.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of thiazole derivatives and their interactions with biomolecules.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The thiazole ring and the brominated benzamide moiety are likely key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloro group instead of a bromo group.
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide: Similar structure but with a butanamide moiety instead of a benzamide moiety.
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine-3-carboxamide: Contains additional benzothiazole and pyrrolidine rings.
Uniqueness
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide is unique due to the presence of the brominated benzamide moiety and the cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H15BrN2O2S |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide |
InChI |
InChI=1S/C16H15BrN2O2S/c1-9-14(10(2)20)22-16(18-9)19(11-7-8-11)15(21)12-5-3-4-6-13(12)17/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
QFQQIEUYABWEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C2CC2)C(=O)C3=CC=CC=C3Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10952175.png)
![N-(4-methoxybenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10952190.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B10952199.png)
![N-(4-acetylphenyl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10952207.png)
![Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10952213.png)


![4-[1-(benzenesulfonyl)piperidin-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952238.png)
![13-(difluoromethyl)-11-methyl-4-[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952241.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B10952243.png)
![4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952248.png)


